molecular formula C23H19FN4O3 B2640455 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1251671-34-7

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B2640455
CAS No.: 1251671-34-7
M. Wt: 418.428
InChI Key: YCFXFHFDLYDJPY-UHFFFAOYSA-N
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Description

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic compound that features a quinoline core, an oxadiazole ring, and a fluoro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Quinoline Core Construction: The quinoline core is often constructed via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reactions: The final step involves coupling the oxadiazole and quinoline intermediates with the fluoro-methylphenyl acetamide moiety using reagents like coupling agents (e.g., EDCI, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro-methylphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core may yield quinoline N-oxides, while reduction of the oxadiazole ring could lead to the formation of amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Biological Studies: It can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.

    Industrial Applications: The compound’s unique properties may make it suitable for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and quinoline core may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
  • 3-Cyclopropyl-1,2,4-oxadiazol-5-amine

Uniqueness

What sets 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide apart from similar compounds is its combination of the quinoline core with the oxadiazole ring and the fluoro-methylphenyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c1-13-10-15(24)8-9-18(13)25-20(29)12-28-19-5-3-2-4-16(19)17(11-21(28)30)23-26-22(27-31-23)14-6-7-14/h2-5,8-11,14H,6-7,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFXFHFDLYDJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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